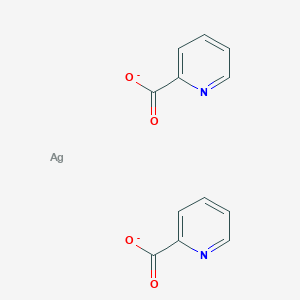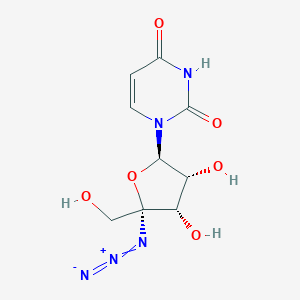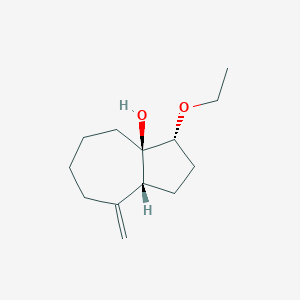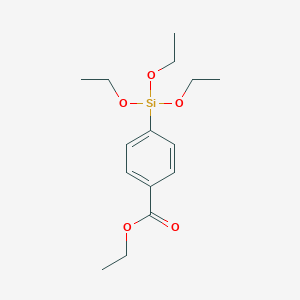
Silver(II) Pyridine-2-carboxylate
Descripción general
Descripción
Silver(II) Pyridine-2-carboxylate is a compound with the molecular formula C12H8AgN2O4 and a molecular weight of 352.07 . It appears as a light yellow to brown powder or crystal . The compound is also known by other names such as Picolinic Acid Silver(II) Salt, Silver(II) Picolinate, and Pyridine-2-carboxylic Acid Silver(II) Salt .
Molecular Structure Analysis
While specific structural analysis for Silver(II) Pyridine-2-carboxylate was not found, it’s known that pyridine ligands have been utilized with all transition metals in producing an array of metal complexes . The sp2 lone pair orbital of “N,” directed outward the ring skeleton, is well directed to have overlap with vacant metal orbital in producing an σ bonding interaction .
Chemical Reactions Analysis
Silver(II) Pyridine-2-carboxylate is classified under Oxidants (Other) in Oxidation Synthetic Reagents . However, specific chemical reactions involving this compound were not found in the available resources.
Physical And Chemical Properties Analysis
Silver(II) Pyridine-2-carboxylate is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . The compound is sensitive to light and heat .
Aplicaciones Científicas De Investigación
Application in Ru-Catalyzed Olefin Metathesis Reaction
Silver(II) Pyridine-2-carboxylate has been used in the synthesis of Grubbs–Hoveyda catalysts , which have a wide range of applications in the catalyzed formation of carbon-carbon double bonds . In a study, several imidazolium-functionalized or pyridinium-functionalized silver carboxylates were prepared, and their reaction with Grubbs–Hoveyda 2nd generation (G–H 2nd) catalyst led to a new type of processes . The activity and selectivity of the catalysts were evaluated using cross olefin metathesis reactions .
Mecanismo De Acción
Target of Action
Silver(II) Pyridine-2-carboxylate primarily targets biological macromolecules and antioxidants . It has the potential to overcome microbial resistance by extensively attacking cellular components .
Mode of Action
Silver(II) Pyridine-2-carboxylate interacts with its targets by oxidizing them . The compound is more oxidizing than other silver compounds, which allows it to effectively interact with a variety of biological molecules .
Biochemical Pathways
The compound affects various biochemical pathways by oxidizing a wide variety of polar and nonpolar biological molecules . This includes antioxidants like glutathione, ascorbic acid, and vitamin E, unsaturated lipids like arachidonic and linoleic acids, carbohydrates like β-cyclodextrin, and proteins like cytochrome c .
Pharmacokinetics
The compound is known to be more stable in phosphate buffer than in dmso , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of Silver(II) Pyridine-2-carboxylate with its targets results in various molecular and cellular effects. For instance, it oxidizes glutathione to its disulfide form . It also adds multiple oxygen atoms to unsaturated fatty acids, suggesting a radical mechanism . The compound completely oxidizes the seven hydroxyl groups of β-cyclodextrin to the corresponding carboxylates . Furthermore, its interaction with cytochrome c leads to protein aggregation and fragmentation, and dose-dependent oxidative damage .
Action Environment
The action of Silver(II) Pyridine-2-carboxylate can be influenced by environmental factors. For example, the compound is more stable in phosphate buffer than in DMSO , which suggests that its action, efficacy, and stability could be affected by the surrounding environment.
Safety and Hazards
Direcciones Futuras
The future directions of Silver(II) Pyridine-2-carboxylate are not explicitly stated in the available resources. However, silver carboxylates have been employed in photothermographic imaging materials and as efficient precursors of silver nanoparticles generated by thermal decomposition and chemical vapour deposition . This suggests potential future applications in these areas.
Propiedades
IUPAC Name |
pyridine-2-carboxylate;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVTYGOLNYKET-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8AgN2O4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552021 | |
| Record name | pyridine-2-carboxylate;silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver(II) Pyridine-2-carboxylate | |
CAS RN |
14783-00-7 | |
| Record name | pyridine-2-carboxylate;silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)



![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)



![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)